Pinolenic Acid ethyl ester

Description

Contextualization of Pinolenic Acid Ethyl Ester within Lipid Science

This compound belongs to the class of lipids known as fatty acid ethyl esters (FAEEs). researchgate.net Lipids are a broad group of naturally occurring molecules that include fats, waxes, sterols, fat-soluble vitamins (such as vitamins A, D, E, and K), monoglycerides, diglycerides, triglycerides, and phospholipids (B1166683). This compound is specifically a polyunsaturated fatty acid (PUFA) ethyl ester. caymanchem.com Its parent compound, pinolenic acid, is an isomer of gamma-linolenic acid (GLA), distinguished by the position of its double bonds. google.com The esterification of pinolenic acid to its ethyl ester form alters its physicochemical properties, such as polarity and solubility, which can influence its behavior in research settings.

Significance of this compound as a Research Compound

The significance of this compound in research is multifaceted. It serves as a more stable and lipophilic alternative to its free acid form, which can enhance its utility in various experimental models. ablybio.cn Much of the interest in this compound stems from its activity as a dual agonist for the free fatty acid receptors 1 (FFA1) and 4 (FFA4), also known as GPR40 and GPR120, respectively. cambridge.orgnih.govcambridge.org These receptors are involved in metabolic regulation, making this compound a valuable probe for studying these pathways. cambridge.orgnih.govcambridge.org Its use in in vitro and in vivo studies allows researchers to explore the mechanisms of action of pinolenic acid with potentially greater consistency and bioavailability compared to the free acid. cambridge.org

Historical Perspective of Pinolenic Acid Research Leading to Ester Derivatives

Research into pinolenic acid, a primary constituent of pine nut oil, has a history rooted in the analysis of natural oils. google.comresearchgate.net Early studies focused on identifying and quantifying the fatty acid composition of various pine nut species. soton.ac.uk Pinolenic acid was identified as a unique C18:3 fatty acid with a non-conjugated, polymethylene-interrupted double bond system at the 5, 9, and 12 positions. google.comsoton.ac.uk As the biological activities of pinolenic acid became a subject of interest, researchers began to explore derivatives that might offer advantages for experimental investigation. google.commedcraveonline.com The synthesis of ester derivatives, such as the ethyl ester, was a logical progression, driven by the need for more stable and easily handled forms of the fatty acid for research purposes. medcraveonline.com This led to the development of methods for the synthesis and purification of this compound, enabling more controlled and reproducible studies of its effects. researchgate.netnih.gov

Structure

3D Structure

Properties

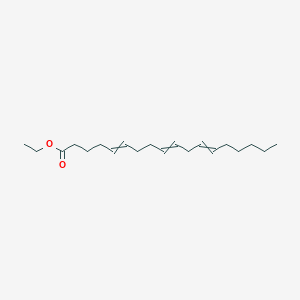

IUPAC Name |

ethyl (5Z,9Z,12Z)-octadeca-5,9,12-trienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h8-9,11-12,15-16H,3-7,10,13-14,17-19H2,1-2H3/b9-8-,12-11-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNRWOSFYACMRHX-UCVSHGSNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCC=CCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CC/C=C\CCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic and Purification Methodologies for Pinolenic Acid Ethyl Ester in Research

Enzymatic Synthesis Approaches

Enzymatic synthesis of pinolenic acid ethyl ester is primarily achieved through lipase-catalyzed reactions, specifically esterification and transesterification. Lipases, a class of enzymes that catalyze the hydrolysis of fats, can also drive the reverse reaction of ester synthesis in non-aqueous or low-water environments. mdpi.com This characteristic is harnessed for the production of various fatty acid esters, including this compound.

The enzymatic production of this compound can be accomplished via the direct esterification of free pinolenic acid with ethanol (B145695) or, more commonly, through the ethanolysis (a type of transesterification) of pine nut oil, which is rich in triacylglycerols containing pinolenic acid. researchgate.nettandfonline.com In the latter process, the lipase (B570770) selectively catalyzes the reaction between the fatty acid moieties of the triacylglycerols and ethanol, yielding a mixture of fatty acid ethyl esters, including this compound. tandfonline.com

The use of immobilized lipases is a cornerstone of efficient this compound synthesis. Immobilization enhances the stability and reusability of the enzyme, making the process more economically viable. mdpi.com Among the commercially available immobilized lipases, Candida antarctica lipase B (CALB), particularly in its immobilized form known as Novozym 435, is widely employed due to its high activity, stability, and broad substrate specificity. mdpi.comcsic.essigmaaldrich.com

Novozym 435 consists of CALB immobilized on a macroporous acrylic resin. mdpi.comcsic.es This support material provides a large surface area for the enzyme, facilitating its interaction with the substrates. mdpi.com Research has demonstrated the effectiveness of Novozym 435 in catalyzing the ethanolysis of pine nut oil to produce fatty acid ethyl esters, including the enrichment of pinolenic acid in the ethyl ester form. researchgate.nettandfonline.comtandfonline.com Studies have shown that Novozym 435 exhibits sn-3 regiospecificity towards the triacylglycerols in pine nut oil during ethanolysis, preferentially catalyzing the reaction at this position where pinolenic acid is predominantly located. tandfonline.comtandfonline.com

The use of immobilized lipases like Novozym 435 offers several advantages over free enzymes, including easier separation from the product mixture, improved thermal and operational stability, and the potential for continuous processing in packed bed reactors. mdpi.comnih.gov

To maximize the yield and purity of this compound, the optimization of various reaction parameters is crucial. These parameters significantly influence the enzyme's activity and the equilibrium of the reaction.

The molar ratio of the substrates, specifically the alcohol (ethanol) to the fatty acid source (pinolenic acid or pine nut oil), is a critical factor. In the lipase-catalyzed ethanolysis of pine nut oil, an excess of ethanol is generally used to shift the reaction equilibrium towards the formation of fatty acid ethyl esters. tandfonline.com

One study systematically investigated the effect of varying the molar ratio of pine nut oil to ethanol from 1:20 to 1:100. tandfonline.com It was found that a higher molar ratio of ethanol led to a greater yield of this compound over time. tandfonline.com The optimal molar ratio for achieving a good balance between the content and yield of pinolenic acid in the resulting fatty acid ethyl ester mixture was determined to be 1:80 (pine nut oil to ethanol). tandfonline.comtandfonline.com In another study focusing on the production of a pinolenic acid concentrate as fatty acid ethyl esters in a packed bed reactor, a molar ratio of 1:50 (pine nut oil to ethanol) was found to be optimal. nih.gov

Effect of Molar Ratio on this compound Synthesis

| Molar Ratio (Pine Nut Oil:Ethanol) | Key Finding | Reference |

|---|---|---|

| 1:20 to 1:100 | Increasing ethanol ratio generally increases the yield of this compound over time. | tandfonline.com |

| 1:80 | Determined as the optimal ratio for balancing the content and yield of pinolenic acid in the fatty acid ethyl ester fraction in a batch reactor. | tandfonline.comtandfonline.com |

| 1:50 | Identified as the optimal ratio for producing a pinolenic acid concentrate in a recirculating packed bed reactor. | nih.gov |

Temperature plays a dual role in enzymatic reactions; it increases the reaction rate but can also lead to enzyme denaturation at higher levels. For the synthesis of this compound using Novozym 435, studies have explored a range of temperatures. In the production of a pinolenic acid concentrate via ethanolysis, increasing the temperature from 45°C to 55°C was found to decrease the selectivity of Novozym 435 towards the pinolenic acid at the sn-3 position. nih.gov The optimal temperature for this process in a packed bed reactor was determined to be 45°C. nih.gov In other related esterification reactions using immobilized lipases for producing esters from pine nut oil fatty acids, temperatures around 60°C have been reported as optimal. acs.orgnih.govresearchgate.net

The choice of solvent can also impact the reaction. While many lipase-catalyzed esterifications are performed in solvent-free systems to enhance sustainability and simplify product purification, the use of organic solvents can sometimes improve substrate solubility and reduce viscosity. acs.orgresearchgate.net For the synthesis of this compound, the reactions are often carried out with an excess of ethanol, which also acts as a solvent. tandfonline.com In related research, tert-butanol (B103910) has been noted as a suitable solvent system for minimizing acyl migration, a potential side reaction.

Influence of Temperature on Pinolenic Acid Ester Synthesis

| Temperature | Enzyme | Reaction | Observation | Reference |

|---|---|---|---|---|

| 45°C | Novozym 435 | Ethanolysis of pine nut oil | Optimal temperature for producing a this compound concentrate in a packed bed reactor. | nih.gov |

| 45°C to 55°C | Novozym 435 | Ethanolysis of pine nut oil | Increased temperature decreased the selectivity of the lipase. | nih.gov |

| 60°C | Immobilized Candida rugosa lipase | Synthesis of phytosteryl esters with pine nut oil fatty acids | Optimal temperature for the synthesis. | acs.orgnih.gov |

| 60°C | Lipozyme 435 | Esterification for PLA-enriched triacylglycerol synthesis | Identified as the optimum temperature. | researchgate.net |

The amount of enzyme used, or enzyme loading, directly affects the reaction rate. Generally, a higher enzyme loading leads to a faster reaction, up to a point where the reaction becomes limited by other factors such as substrate availability or mass transfer limitations. nih.gov For the lipase-catalyzed ethanolysis of pine nut oil, an enzyme loading of 5% (by weight of the total substrates) has been utilized in batch reactions. tandfonline.com In the synthesis of other pinolenic acid-containing esters, optimal enzyme loadings have been reported in the range of 10% to 15% of the total substrate weight. researchgate.netacs.orgnih.gov For instance, in the synthesis of phytosteryl esters with fatty acids from pine nut oil using immobilized Candida rugosa lipase, an enzyme loading of 10% was found to be optimal. acs.orgnih.gov Similarly, for the synthesis of triacylglycerols enriched with pinolenic acid, an enzyme loading of 15% was determined to be the optimum. researchgate.net

Optimization of Reaction Parameters in Enzymatic Synthesis

Biotechnological Production Platforms

Chemical Synthesis Methods

Chemical synthesis provides alternative, often more direct, routes to this compound. These methods include classical esterification and more complex organic synthesis procedures.

The direct esterification of pinolenic acid with ethanol is a straightforward chemical method for producing this compound. ijras.orggoogle.com This reaction typically requires a catalyst, such as a strong acid (e.g., sulfuric acid), and involves heating the reactants. researchgate.netrsc.org

In practice, the pinolenic acid starting material is often part of a complex mixture, such as tall oil fatty acids (TOFA). google.com A key aspect of the synthesis is to choose reaction conditions that selectively esterify the fatty acids over other components like rosin (B192284) acids. google.com The process can also be applied to pinolenic acid that has been previously concentrated from a natural source like pine nut oil. researchgate.netewha.ac.kr Following the reaction, purification steps such as distillation or wiped-film evaporation are used to remove unreacted components and byproducts. google.com

A study involving the enrichment of pinolenic acid from pine nut oil first used lipase-catalyzed ethanolysis to produce a mixture of fatty acid ethyl esters enriched in the pinolenate form. researchgate.netewha.ac.kr This demonstrates a hybrid approach where an enzymatic step precedes further chemical processing or purification.

Because pure pinolenic acid can be difficult to isolate in large quantities from natural sources, total synthesis offers a route to the pure compound and its esters. researchgate.net A one-pot double Wittig reaction has been described for the simple synthesis of ethyl pinolenate (ethyl 5Z,9Z,12Z-octadecatrienoate). researchgate.net

The Wittig reaction is a well-established method in organic chemistry for forming carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone. libretexts.orgorganic-chemistry.org For synthesizing a polyunsaturated molecule like ethyl pinolenate, a "double Wittig" approach can be employed, which uses a symmetrical bis(ylide) that reacts sequentially with two different aldehydes to build the carbon chain with the desired double bond geometry. researchgate.net This provides a high degree of control over the final structure. The product of such a synthesis is then typically purified using techniques like argentation chromatography, which separates compounds based on the number and geometry of their double bonds. researchgate.net

Purification and Enrichment Techniques for this compound

The purification of this compound from its natural source, primarily the methyl or ethyl esters of pine nut oil fatty acids, presents a significant challenge due to the presence of other saturated and unsaturated fatty acid esters with similar physicochemical properties. Several techniques have been developed and optimized to enrich and purify this specific compound.

Urea (B33335) Inclusion Complexation

Urea inclusion complexation is a widely utilized and effective method for the enrichment of polyunsaturated fatty acids like pinolenic acid. This technique is based on the principle that urea molecules can form crystalline inclusion complexes with straight-chain saturated and monounsaturated fatty acids, leaving the more branched or bulky polyunsaturated fatty acids, such as pinolenic acid, in the liquid filtrate.

The efficiency of this process is influenced by several key parameters. Research has shown that optimizing the urea-to-fatty acid ethyl ester ratio, the ethanol-to-urea ratio, the inclusion temperature, and the incubation time is critical for maximizing both the purity and recovery of this compound. For instance, one study identified optimal conditions as a 3:1 urea-to-fatty acid ethyl ester ratio, a 6:1 ethanol-to-urea ratio (mL/g), an inclusion temperature of -13°C, and a 24-hour incubation period, which resulted in a purity of 94.75% and a recovery of 66.25%. Another study focusing on enriching pinolenic acid from pine nut oil fatty acids achieved purities greater than 95 mol% at urea to fatty acid ratios above 3:1 (wt/wt), and even 100% pure pinolenic acid at a 5:1 ratio, albeit with a lower yield of 8.7 mol%. nih.gov

Table 1: Optimal Conditions for Urea Inclusion Complexation of this compound

| Parameter | Optimal Value | Purity Achieved | Recovery/Yield | Reference |

|---|---|---|---|---|

| Urea-to-Fatty Acid Ethyl Ester Ratio | 3:1 | 94.75% | 66.25% | |

| Ethanol-to-Urea Ratio | 6:1 (mL/g) | 94.75% | 66.25% | |

| Inclusion Temperature | -13°C | 94.75% | 66.25% | |

| Incubation Time | 24 hours | 94.75% | 66.25% |

Chromatographic Separation Methods

Chromatographic techniques are indispensable for achieving high-purity this compound, often employed after an initial enrichment step like urea complexation.

Preparative reversed-phase liquid chromatography (RP-LC) is a powerful tool for purifying fatty acid esters. In this method, a non-polar stationary phase, such as C18, is used with a polar mobile phase. The separation is based on the differential partitioning of the sample components between the two phases. A study on the purification of α-linolenic acid, a structurally similar fatty acid, from perilla seed oil demonstrated that combining urea complexation with rapid preparative reversed-phase liquid chromatography (RP-RPLC) could increase the purity to over 99%. researchgate.net Similar strategies are applicable to this compound, where the initial enrichment by urea complexation is followed by fine purification using preparative RP-LC to remove residual impurities. researchgate.net The choice of the stationary phase and the optimization of the mobile phase composition are critical for achieving baseline separation of the target compound from closely related fatty acid esters. researchgate.net

Argentation chromatography, or silver ion chromatography, is a specialized technique that exploits the reversible interaction between silver ions and the double bonds of unsaturated fatty acids. scispace.com The silver ions are typically incorporated into a solid support, such as silica (B1680970) gel, creating a stationary phase that can effectively separate fatty acid esters based on the number, configuration (cis/trans), and position of their double bonds. researchgate.netosti.gov This method has been successfully used to purify synthetic this compound from reaction byproducts. researchgate.netresearchgate.net The structural purity of the final product is often confirmed by techniques like NMR and thin-layer argentation chromatography. researchgate.netresearchgate.net

Integrated Strategies for High-Purity this compound Production

For the production of highly pure this compound, researchers often employ a multi-step, integrated approach that combines several of the aforementioned techniques. A common strategy involves an initial enzymatic esterification of pine nut oil fatty acids, followed by urea inclusion complexation to enrich the pinolenic acid fraction. nih.govdntb.gov.ua This enriched fraction is then subjected to a final polishing step using a high-resolution chromatographic method like preparative reversed-phase liquid chromatography to achieve purities exceeding 95%. dntb.gov.ua This integrated approach leverages the strengths of each technique—the bulk separation capability of urea complexation and the high-resolution power of chromatography—to efficiently produce a final product of the desired purity. dntb.gov.ua

Analytical Characterization of Synthesized this compound for Purity and Structure

Once synthesized and purified, the this compound must be rigorously characterized to confirm its identity, purity, and structural integrity. A combination of analytical techniques is typically employed for this purpose.

The purity of the final product is often assessed using gas chromatography (GC) or high-performance liquid chromatography (HPLC). These methods can separate the target compound from any remaining impurities, and the peak area percentage is used to quantify the purity. A purity of ≥98% is often reported for commercially available standards. caymanchem.comcaymanchem.com

For structural elucidation, nuclear magnetic resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) is a powerful tool that provides detailed information about the molecular structure, including the position of the double bonds and the ethyl ester group. researchgate.netresearchgate.net

Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is crucial for confirming the molecular weight and for distinguishing between structural isomers. For instance, desorption electrospray ionization tandem mass spectrometry (DESI-MS/MS) with silver ion adduction can differentiate this compound (5Z, 9Z, 12Z) from its isomers, such as α-linolenic acid ethyl ester (9Z, 12Z, 15Z), based on their distinct fragmentation patterns.

Table 2: Analytical Techniques for the Characterization of this compound

| Technique | Purpose | Key Findings/Information Provided | Reference(s) |

|---|---|---|---|

| Gas Chromatography (GC) | Purity Assessment | Quantifies the percentage of this compound in the sample. | caymanchem.comcaymanchem.com |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Separates and quantifies this compound. | researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | Confirms the molecular structure, including double bond positions. | researchgate.netresearchgate.net |

Metabolic Pathways and Biochemical Transformations of Pinolenic Acid Ethyl Ester in Biological Systems

Bioavailability and Systemic Distribution in Animal Models

The ethyl ester form of pinolenic acid is suggested to have good bioavailability due to its lipophilic nature. Studies in mice have demonstrated that both pinolenic acid and its ethyl ester derivative show comparable effects, with the ethyl ester form being used to enhance stability and bioavailability. cambridge.org For instance, oral administration of 100 mg/kg of pinolenic acid ethyl ester to mice resulted in a significant improvement in glucose tolerance. caymanchem.commedkoo.com This suggests that upon oral ingestion, PAEE is effectively absorbed and distributed systemically to exert its biological effects.

Ester Hydrolysis and Free Fatty Acid Release in in vivo/in vitro Models

Upon ingestion, fatty acid ethyl esters (FAEEs) like PAEE undergo rapid hydrolysis in the gastrointestinal (GI) tract, primarily in the duodenum, breaking down into free fatty acids and ethanol (B145695). nih.gov This process is catalyzed by enzymes and is crucial for the absorption of the fatty acid. libretexts.orgchemguide.co.uk Any FAEEs that reach the bloodstream are also quickly hydrolyzed, with a reported half-life of only 58 seconds in rats. nih.gov This rapid degradation in both the GI tract and the blood ensures the release of pinolenic acid, making it available for cellular uptake and metabolism. nih.gov The hydrolysis of esters can be catalyzed by either acids or bases. chemguide.co.uklibretexts.org In a biological system, this is an enzymatic process. libretexts.org

Endogenous Biotransformation of Pinolenic Acid and its Ethyl Ester

Once pinolenic acid is released from its ethyl ester form, it undergoes several metabolic transformations within the body. Biotransformation is the metabolic process of converting foreign chemicals (xenobiotics) and endogenous substances into more water-soluble compounds for easier elimination. mhmedical.com

Pinolenic acid is readily taken up by cells and metabolized. mdpi.comnih.gov A key metabolic pathway for pinolenic acid is its elongation to Δ-7 eicosatrienoic acid (7-ETA; all-cis-7,11,14-20:3). mdpi.comsoton.ac.uk This conversion is carried out by the fatty acid chain elongation system, specifically by the enzyme elongase 5 (ELOVL5). mdpi.comresearchgate.netnih.gov Studies in various cell models, including murine macrophages and human hepatoma HepG2 cells, have shown that a significant proportion of pinolenic acid is converted to 7-ETA. mdpi.comsoton.ac.uk In some cases, up to 30% of the fatty acids in cell membranes can be 7-ETA after treatment with pinolenic acid. mdpi.com A smaller fraction of this elongated metabolite can be further elongated to form (cis-9,13,16–22:3). mdpi.comnih.gov

A significant aspect of pinolenic acid metabolism is that it is not converted to arachidonic acid (AA). cambridge.orgmdpi.com This is in contrast to other n-6 fatty acids like linoleic acid. In fact, pinolenic acid can reduce the levels of arachidonic acid in cellular lipid pools. For example, in HepG2 cells, pinolenic acid has been shown to decrease the amount of arachidonic acid in the phosphatidylinositol fraction from 15.9% to 7.0%.

The metabolism of pinolenic acid is intricately linked with the activity of desaturase and elongase enzymes. nih.gov The elongation of pinolenic acid to 7-ETA is catalyzed by elongase 5 (ELOVL5). nih.govcambridge.orgsoton.ac.uk Silencing the ELOVL5 gene has been shown to inhibit the production of 7-ETA from pinolenic acid. cambridge.org Pinolenic acid's structure, with a Δ5 double bond, makes it a substrate for the fatty acid elongation system. mdpi.com It has been suggested that the synthesis of pinolenic acid from linoleic acid could be carried out by a Δ5-desaturase enzyme, though this has not been definitively described in pine. soton.ac.uk

Cellular Uptake and Intracellular Trafficking Mechanisms

Pinolenic acid is readily taken up by various cell types, including macrophages and liver cells. mdpi.comnih.gov The degree of its incorporation into cellular phospholipids (B1166683) is dependent on both the concentration of pinolenic acid in the surrounding medium and the duration of incubation. nih.gov Once inside the cell, pinolenic acid and its metabolites are incorporated into cellular membranes. mdpi.com For example, in murine RAW264.7 macrophages, pinolenic acid treatment altered the fatty acid composition of phospholipids, leading to a decrease in 18- and 20-carbon polyunsaturated fatty acids and an increase in 22-carbon fatty acids. mdpi.com Studies with HepG2 cells have also shown that pinolenic acid can enhance the uptake of low-density lipoprotein (LDL) by the liver. mdpi.comresearchgate.net

Impact on Endogenous Lipid Metabolism in Cellular Models

This compound, the ethyl ester derivative of the pine nut oil-derived polyunsaturated fatty acid, has been investigated for its effects on lipid metabolism within various cellular models. Its unique chemical structure influences several metabolic pathways, leading to alterations in fatty acid composition, fat synthesis, and cholesterol transport.

This compound significantly alters the fatty acid profile of cellular phospholipids, most notably by reducing the levels of arachidonic acid (AA). In human hepatoma HepG2 cells, treatment with pinolenic acid has been shown to dramatically decrease the proportion of arachidonic acid within the phosphatidylinositol fraction of phospholipids, from 15.9% in control cells to 7.0%. medchemexpress.comablybio.cnmedchemexpress.commedchemexpress.com This effect is noteworthy because pinolenic acid itself is not a precursor to arachidonic acid. medchemexpress.comablybio.cnmedchemexpress.comcambridge.org

Studies in murine macrophage RAW264.7 cells further elucidate this modulatory role. In these cells, pinolenic acid is readily incorporated into cellular phospholipids and is elongated to eicosatrienoic acid (7,11,14-20:3). nih.gov This incorporation and subsequent metabolism lead to a significant decrease in the levels of 18- and 20-carbon polyunsaturated fatty acids, including arachidonic acid. nih.gov The reduction in arachidonic acid availability is partly attributed to competition for enzymes involved in fatty acid metabolism. The elongated metabolite of pinolenic acid, eicosatrienoic acid, competes with arachidonic acid for the cyclooxygenase-2 (COX-2) enzyme, thereby suppressing the synthesis of downstream inflammatory mediators like prostaglandin (B15479496) E2 (PGE2). cambridge.orgnih.gov

Table 1: Effect of Pinolenic Acid on Arachidonic Acid Levels in HepG2 Cell Phospholipids

| Cellular Fraction | Treatment Group | Arachidonic Acid Percentage |

| Phosphatidylinositol | Control | 15.9% |

| Phosphatidylinositol | Pinolenic Acid | 7.0% |

Data sourced from studies on HepG2 cells. medchemexpress.comablybio.cnmedchemexpress.commedchemexpress.com

Pinolenic acid has demonstrated a clear inhibitory effect on lipogenesis, the metabolic process of synthesizing fatty acids, in cellular models. Research on human hepatoma HepG2 cells reveals that pinolenic acid can downregulate the lipid anabolic pathway by reducing the expression of key genes involved in lipid synthesis and its regulation. researchgate.net

Specifically, treatment with pinolenic acid has been shown to significantly lower the mRNA levels of several critical lipogenic genes: researchgate.net

Sterol Regulatory Element-Binding Protein 1c (SREBP-1c): A master transcriptional regulator of lipogenesis.

Fatty Acid Synthase (FAS): A key enzyme responsible for the synthesis of palmitate from acetyl-CoA and malonyl-CoA.

Stearoyl-CoA Desaturase-1 (SCD1): An enzyme that introduces a double bond into saturated fatty acids, a crucial step in the synthesis of monounsaturated fatty acids.

The downregulation of these genes leads to a reduced capacity for de novo lipid synthesis within the cells. researchgate.net This mechanism is a significant contributor to the observed lipid-lowering properties of pine nut oil and its components. medchemexpress.comablybio.cnmedchemexpress.com

Table 2: Modulation of Lipogenic Gene Expression by Pinolenic Acid in HepG2 Cells

| Gene | Function | Effect of Pinolenic Acid |

| SREBP-1c | Master regulator of lipogenesis | Downregulation |

| FAS | Fatty acid synthesis | Downregulation |

| SCD1 | Fatty acid desaturation | Downregulation |

Based on findings from in vitro studies in HepG2 cells. researchgate.net

The influence of pinolenic acid on cholesterol efflux, the process of removing excess cholesterol from cells, is an area of ongoing investigation. Studies involving maritime pine nut oil (MPSO), which is rich in pinolenic acid, have shown a reduction in cholesterol efflux in in-vitro models. medchemexpress.comablybio.cnmedchemexpress.commedchemexpress.com This finding suggests a complex interaction with the pathways that govern cholesterol transport.

Cholesterol efflux is a critical process for preventing the accumulation of lipids in macrophages, a key event in the development of atherosclerosis. This process is primarily mediated by ATP-binding cassette (ABC) transporters, such as ABCA1 and ABCG1. While some fatty acids and natural compounds are known to promote cholesterol efflux by upregulating these transporters, the available data for pine nut oil indicates an opposite effect. medchemexpress.com It is important to note that these findings are based on studies using the whole oil extract rather than isolated this compound. The potential anti-atherogenic effects of pinolenic acid observed in monocytes may be related to other mechanisms, such as its anti-inflammatory properties. researchgate.net

Molecular and Cellular Mechanistic Investigations of Pinolenic Acid Ethyl Ester Biological Activities

Receptor Agonism and Signal Transduction

Pinolenic acid ethyl ester, a derivative of the polyunsaturated fatty acid found in pine nut oil, has been identified as a significant ligand for specific G protein-coupled receptors (GPCRs) known as free fatty acid receptors (FFARs). nih.govcambridge.orgmerckmillipore.com Its interaction with these receptors initiates a cascade of intracellular events that underpin its various biological effects.

Pinolenic acid and its ethyl ester have been characterized as dual agonists for both Free Fatty Acid Receptor 1 (FFA1), also known as GPR40, and Free Fatty Acid Receptor 4 (FFA4). nih.govcambridge.orgresearchgate.net FFA1 is predominantly expressed in pancreatic β-cells and is linked to the enhancement of glucose-stimulated insulin (B600854) secretion. cambridge.orgmerckmillipore.com The activation of FFA1 by agonists like this compound can lead to an increase in insulin secretion, but importantly, this effect is glucose-dependent, which mitigates the risk of hypoglycemia. researchgate.net Research has shown that both pure pinolenic acid and its ethyl ester can produce significant improvements in glucose tolerance. nih.govresearchgate.net

Table 1: Agonistic Activity of this compound on FFA1/GPR40

| Receptor | Other Names | Primary Location | Biological Role of Activation | Agonistic Compound | Effect |

|---|

| FFA1 | GPR40 | Pancreatic β-cells | Enhancement of glucose-stimulated insulin secretion | this compound | Dual Agonist |

In addition to its effects on FFA1, this compound also acts as an agonist for Free Fatty Acid Receptor 4 (FFA4), or GPR120. nih.govcambridge.orgresearchgate.net FFA4 is associated with insulin-sensitizing and anti-inflammatory effects. cambridge.orgmerckmillipore.com The activation of FFA4 is also linked to the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that plays a role in regulating appetite and enhancing insulin sensitivity. biomolther.org The dual agonism of pinolenic acid on both FFA1 and FFA4 suggests its potential to address multiple aspects of metabolic dysregulation. nih.govcambridge.org

Table 2: Agonistic Activity of this compound on FFA4/GPR120

| Receptor | Other Names | Primary Location | Biological Role of Activation | Agonistic Compound | Effect |

|---|

| FFA4 | GPR120 | Enteroendocrine L-cells, Macrophages | Insulin-sensitizing effects, Anti-inflammatory effects, GLP-1 secretion | this compound | Dual Agonist |

The activation of FFA1 and FFA4 by agonists initiates downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways involving extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK). cardiff.ac.uknih.gov These pathways are crucial in mediating the cellular responses to external stimuli. For instance, the activation of ERK and JNK can influence processes such as cell proliferation, differentiation, and apoptosis. nih.gov The specific downstream effects resulting from this compound's activation of FFA1 and FFA4 are a key area of ongoing research to fully elucidate its mechanisms of action.

Regulation of Gene Expression and Transcriptional Networks

The biological activities of this compound extend to the regulation of gene expression, particularly those involved in inflammatory processes. This modulation occurs through its influence on key transcription factors and the subsequent expression of pro- and anti-inflammatory genes.

Pinolenic acid has demonstrated the ability to modulate the expression of pro-inflammatory genes. researchgate.net This includes the downregulation of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are key mediators of inflammation. cardiff.ac.ukresearchgate.netscielo.br The expression of these enzymes is often upregulated during inflammatory responses, leading to the production of prostaglandins (B1171923) and nitric oxide, respectively. nih.govnih.gov Furthermore, pinolenic acid can influence the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-6), which are central to the inflammatory cascade. researchgate.net

Table 3: Modulation of Pro-inflammatory Gene Expression by Pinolenic Acid

| Gene/Protein | Function | Effect of Pinolenic Acid |

|---|---|---|

| COX-2 | Enzyme for prostaglandin (B15479496) synthesis | Downregulation |

| iNOS | Enzyme for nitric oxide production | Downregulation |

| TNF-α | Pro-inflammatory cytokine | Downregulation |

| IL-6 | Pro-inflammatory cytokine | Downregulation |

The anti-inflammatory effects of pinolenic acid are also mediated through the activation of key transcription factors that control anti-inflammatory and antioxidant responses. researchgate.net One such factor is the Nuclear factor erythroid 2-related factor 2 (Nrf2), which regulates the antioxidant response element (ARE) to control the expression of antioxidant enzymes. mdpi.comresearchgate.net

Peroxisome proliferator-activated receptors (PPARs) are another class of nuclear receptors activated by fatty acids and their derivatives. mdpi.comunil.ch PPARs play a crucial role in regulating metabolism and inflammation. unil.ch Their activation can lead to the transrepression of pro-inflammatory transcription factors like Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription (STAT) proteins. mdpi.comunil.ch By inhibiting the activity of NF-κB, pinolenic acid can suppress the expression of numerous pro-inflammatory genes. researchgate.net The interaction between PPARs and other transcription factors like AP-1 and STATs further contributes to the anti-inflammatory profile of pinolenic acid. unil.chmdpi.com

Table 4: Activation of Anti-inflammatory Transcription Factors by Pinolenic Acid

| Transcription Factor | Pathway/Target | Function |

|---|---|---|

| NRF2 | ARE | Upregulation of antioxidant gene expression |

| PPARs | PPREs, Transrepression | Regulation of metabolism, Anti-inflammatory effects |

| NF-κB | Pro-inflammatory gene expression | Inhibition of activity |

| STATs | Cytokine signaling | Modulation of activity |

Influence on Genes Related to Lipid Synthesis and Metabolism

Pinolenic acid has been shown in in-vitro studies to modulate the expression of key genes involved in lipid and cholesterol metabolism, primarily in liver cell models. Research using the human hepatoma cell line (HepG2) demonstrates that pinolenic acid can significantly downregulate the lipid anabolic pathway. nih.gov Treatment of HepG2 cells with pinolenic acid led to a marked decrease in the mRNA levels of genes crucial for fatty acid biosynthesis. nih.govmdpi.com

Specifically, the expression of sterol regulatory element-binding protein 1 (SREBP1c), fatty acid synthase (FAS), and stearoyl-CoA desaturase 1 (SCD1) was significantly reduced. nih.gov In one study, the mRNA levels for SREBP1c, FAS, and SCD1 were found to be 53%, 54%, and 38% lower, respectively, compared to the control group. nih.gov

Furthermore, pinolenic acid affects genes related to cholesterol synthesis and lipoprotein uptake. The expression of 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase (HMGCR) and the LDL receptor (LDLr) was suppressed in HepG2 cells following treatment. nih.govmdpi.com The compound also influences the activity of long-chain acyl-CoA synthetases (ACSLs), which are involved in lipid biosynthesis. mdpi.com Studies have reported a reduction in the mRNA levels of ACSL3 and ACSL4 by 30% and 20%, respectively. mdpi.com

Table 1: Effect of Pinolenic Acid on Gene Expression in HepG2 Cells

| Gene | Function | Observed Effect | Reference |

|---|---|---|---|

| SREBP1c | Fatty Acid Biosynthesis | Downregulated (53% decrease) | nih.govmdpi.com |

| FAS | Fatty Acid Biosynthesis | Downregulated (54% decrease) | nih.govmdpi.com |

| SCD1 | Fatty Acid Biosynthesis | Downregulated (38% decrease) | nih.govmdpi.com |

| HMGCR | Cholesterol Synthesis | Downregulated (30% decrease) | nih.govmdpi.com |

| LDLr | Lipoprotein Uptake | Downregulated (43% decrease) | nih.govmdpi.com |

| ACSL3 | Fatty Acyl-CoA Synthesis | Downregulated (30% decrease) | mdpi.com |

| ACSL4 | Fatty Acyl-CoA Synthesis | Downregulated (20% decrease) | mdpi.com |

Modulation of Intracellular Signaling Pathways

Research indicates that pinolenic acid can ameliorate lipogenesis and oxidative stress through the activation of the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) signaling pathway. researchgate.net In studies using HepG2 cells where lipid accumulation was induced by oleic acid, treatment with pinolenic acid resulted in increased phosphorylation of AMPK. researchgate.net The activation of this pathway is crucial, as AMPK is a central regulator of cellular energy homeostasis. The subsequent activation of SIRT1, a protein deacetylase, further contributes to the regulation of metabolic processes. The effects of pinolenic acid on lipolysis were inhibited when cells were pretreated with an AMPK inhibitor, confirming that the compound's mechanism involves the upregulation of the AMPK/SIRT1 signaling pathway. researchgate.net

Pinolenic acid has been observed to modulate mitogen-activated protein (MAP) kinase signaling pathways, which are critical in cellular responses to external stressors, including inflammation. mdpi.com In an in vivo mouse model, the anti-inflammatory properties of pinolenic acid were associated with a decrease in the phosphorylation of p38 and c-Jun N-terminal kinase (JNK), two key components of the MAPK family. mdpi.com Notably, the phosphorylation of the extracellular signal-regulated kinase (ERK) was not affected. mdpi.com This suggests a selective action on the stress-activated JNK and p38 pathways. mdpi.comnih.gov The alleviation of lipopolysaccharide (LPS)-activated JNK-MAPK signaling is considered a partial mechanism for its anti-inflammatory effects. nih.govcardiff.ac.uk The balance between the ERK pathway, which often supports cell survival, and the JNK/p38 pathways, which mediate stress and inflammatory responses, is crucial for determining cellular fate. nih.govnih.govresearchgate.net

While direct evidence linking this compound to cyclin signaling is limited in the reviewed literature, studies on structurally related fatty acid esters provide some insight. For instance, research on linolenic acid ethyl ester, another fatty acid ethyl ester, has shown that it can stimulate cyclin signaling in hepatic stellate cells (HSCs). nih.gov Treatment of HSCs with linolenic acid ethyl ester was found to increase the expression of cyclin E and the activity of the cyclin E/CDK2 complex, which are important regulators of cell proliferation. nih.gov This action was linked to the promitogenic effects of the compound. nih.gov Another study noted that a combination treatment including Longan flower extract, which contains various compounds, could arrest colon cancer cells in the S phase of the cell cycle, a change associated with the down-regulation of cyclin A mRNA expression; however, this study did not directly attribute this effect to pinolenic acid. researchgate.net Further research is required to specifically elucidate the impact of this compound on cyclin signaling and cell cycle progression.

Anti-inflammatory and Immunomodulatory Mechanisms in Research Models

Pinolenic acid demonstrates significant anti-inflammatory activity by suppressing the production of key pro-inflammatory mediators across various in vitro models. mdpi.comsoton.ac.uk In studies using lipopolysaccharide (LPS) to stimulate inflammatory responses, pinolenic acid has consistently reduced the synthesis of nitric oxide (NO), interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2). mdpi.comnih.gov

The extent of this suppression varies depending on the cell type and concentration used. For example, in murine microglial BV-2 cells, 50 µM of pinolenic acid decreased the production of NO, IL-6, and TNF-α by 41%, 74%, and 27%, respectively. soton.ac.uk In LPS-stimulated THP-1 macrophages, pinolenic acid reduced the levels of IL-6, TNF-α, and PGE2 by 46%, 18%, and 87%, respectively. mdpi.com Similar effects have been observed in rat primary peritoneal macrophages and human peripheral blood mononuclear cells (PBMCs), including those from patients with rheumatoid arthritis. mdpi.comnih.gov

Table 2: In Vitro Suppression of Pro-inflammatory Mediators by Pinolenic Acid

| Cell Model | Mediator | Observed Reduction | Reference |

|---|---|---|---|

| Murine Microglial BV-2 Cells | Nitric Oxide (NO) | 41% | mdpi.comsoton.ac.uk |

| Interleukin-6 (IL-6) | 74% | mdpi.comsoton.ac.uk | |

| Tumor Necrosis Factor-α (TNF-α) | 27% | mdpi.comsoton.ac.uk | |

| Rat Primary Peritoneal Macrophages | Nitric Oxide (NO) | 35% | mdpi.com |

| Prostaglandin E2 (PGE2) | 35% | mdpi.com | |

| HepG2 Cells | Nitric Oxide (NO) | 50% | mdpi.com |

| THP-1 Macrophages | Interleukin-6 (IL-6) | 46% | mdpi.com |

| Tumor Necrosis Factor-α (TNF-α) | 18% | mdpi.com | |

| Prostaglandin E2 (PGE2) | 87% | mdpi.com |

Alteration of Phospholipid Fatty Acid Composition

This compound, upon cellular uptake, is metabolized and incorporated into the phospholipids (B1166683) of cell membranes, leading to significant alterations in their fatty acid profiles. This remodeling of the membrane composition is a key mechanism underlying its biological effects.

In vitro studies using various cell lines have demonstrated this phenomenon. For instance, in HepG2 human liver cancer cells, treatment with pinolenic acid resulted in a marked decrease in the proportion of arachidonic acid (AA) within the phosphatidylinositol fraction of the cell membrane, reducing it from 15.9% to 7.0%. medchemexpress.commedchemexpress.com A similar effect was observed in another study where the percentage of arachidonic acid in cells was reduced from 12.6% to 4.9% relative to control cells. soton.ac.uk

Research on murine RAW264.7 macrophages revealed that pinolenic acid treatment altered the fatty acid composition of phospholipids by reducing the levels of 18- and 20-carbon polyunsaturated fatty acids (PUFAs) while increasing the proportion of 22-carbon fatty acids. mdpi.com In BV-2 microglial cells, incubation with non-methylene-interrupted fatty acids, including pinolenic acid, led to a significant decrease in the proportions of total monounsaturated fatty acids (MUFA), while pinolenic acid and its metabolites constituted up to 38% of the total fatty acids in the cellular phospholipids. researchgate.net Furthermore, the incorporation of pinolenic acid into the cellular phospholipids of human THP-1 macrophages was directly linked to a suppression in the production of inflammatory mediators. nih.gov This modification of the lipid environment, particularly the displacement of arachidonic acid, is significant as arachidonic acid is a precursor to potent pro-inflammatory eicosanoids.

Table 1: Effect of Pinolenic Acid on Arachidonic Acid (AA) Levels in Cell Phospholipids

| Cell Line | Initial AA % | Final AA % | Reference |

|---|---|---|---|

| HepG2 | 15.9% | 7.0% | medchemexpress.commedchemexpress.com |

| Not Specified | 12.6% | 4.9% | soton.ac.uk |

Effects on Leukocyte Infiltration and Macrophage Function in Animal Models

In animal models, pinolenic acid and its metabolites have demonstrated the ability to modulate immune cell activity, particularly concerning leukocyte infiltration and macrophage function.

Studies in mice have shown that topical application of pinolenic acid (PNA) and its elongation metabolite, Δ7-eicosatrienoic acid (Δ7-ETrA), effectively suppressed 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation. nih.gov This was accompanied by a reduction in the production of pro-inflammatory mediators such as interleukin-1β (IL-1β), interleukin-6 (IL-6), tumor necrosis factor-α (TNF-α), and prostaglandin E₂ (PGE₂). nih.gov Flow cytometric analysis in these models confirmed that both PNA and Δ7-ETrA lowered the proportions of infiltrated leukocytes, neutrophils, and macrophages at the site of inflammation. nih.gov

The mechanism often involves the modulation of key signaling pathways within macrophages. Pinolenic acid acts as an agonist for the free fatty acid receptor 4 (FFA4), also known as GPR120. nih.gov Activation of FFA4 in macrophages has been shown to inhibit NF-κB signaling, a critical pathway for the production of inflammatory cytokines like IL-6 and TNF-α, thereby rendering the macrophages less inflammatory. nih.gov In vitro experiments support these findings, showing that PNA treatment of rat primary peritoneal macrophages and human THP-1 macrophages significantly reduced the production of inflammatory molecules following stimulation with lipopolysaccharide (LPS). mdpi.com

However, it is noteworthy that some studies have reported conflicting results. While in vitro studies with murine macrophages show a reduction in pro-inflammatory eicosanoids, some in vivo models using rats fed pinolenic acid-rich diets have exhibited elevated levels of leukotriene B4 and immunoglobulins. This suggests that systemic metabolic interactions and other in vivo factors may lead to different outcomes compared to isolated cellular models.

Table 2: Effect of Pinolenic Acid on Inflammatory Mediator Production in Macrophages

| Cell Line | Mediator | Reduction % | Reference |

|---|---|---|---|

| Human THP-1 | Interleukin-6 (IL-6) | 46% | mdpi.com |

| Human THP-1 | Tumor Necrosis Factor-α (TNF-α) | 18% | mdpi.com |

| Human THP-1 | Prostaglandin E₂ (PGE₂) | 87% | mdpi.com |

Antioxidant Mechanisms in Cellular and Animal Models

Reduction of Oxidative Stress Markers

This compound demonstrates significant antioxidant properties by reducing markers of oxidative stress in various research models. In an in vitro model of atherosclerosis using human coronary artery endothelial cells (HCAECs), pinolenic acid improved cell survival and mitigated oxidative stress injury induced by hydrogen peroxide. researchgate.net

Studies on HepG2 cells have shown that pinolenic acid can ameliorate oxidative stress induced by oleic acid. researchgate.net This protective effect is associated with the enhanced activity of key endogenous antioxidant enzymes, including superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPX). researchgate.net Furthermore, research has highlighted that treatment with pinolenic acid leads to a decrease in the production of malondialdehyde (MDA), a well-known biomarker of lipid peroxidation and oxidative damage. soton.ac.ukmdpi.com In animal studies, serum from subjects administered pine nut oil, which is rich in pinolenic acid, showed increased activity of antioxidant protective enzymes and a corresponding decrease in MDA concentration. soton.ac.uk

Activation of Antioxidant Response Pathways (e.g., NRF2/ARE)

A primary mechanism for the antioxidant activity of this compound is the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2)/Antioxidant Response Element (ARE) pathway. This pathway is a central regulator of cellular defense against oxidative stress.

Research has shown that pinolenic acid can protect HCAECs from oxidative injury by specifically activating the NRF2/ARE signaling pathway. researchgate.net The activation mechanism involves the modulation of the NRF2 inhibitor, Kelch-like ECH-associated protein 1 (KEAP1). mdpi.com Under normal conditions, KEAP1 binds to NRF2, leading to its degradation. Antioxidant compounds like pinolenic acid can induce a conformational change in KEAP1, causing it to release NRF2. mdpi.com

Once released, NRF2 translocates to the nucleus, where it binds to the ARE in the promoter region of various antioxidant genes. mdpi.commdpi.com This binding initiates the transcription of a suite of protective enzymes. Studies have confirmed that treatment with pinolenic acid increases the expression of NRF2 itself, as well as its downstream targets, including heme oxygenase-1 (HO-1) and quinone dehydrogenase-1, thereby bolstering the cell's capacity to neutralize reactive oxygen species and resist oxidative damage. mdpi.comresearchgate.net

Investigations into Glucose and Energy Metabolism in Research Models

Enhancement of Glucose-Stimulated Insulin Secretion (in vitro pancreatic cells)

Pinolenic acid has been identified as a potent dual agonist for free fatty acid receptor 1 (FFA1, also known as GPR40) and free fatty acid receptor 4 (FFA4, or GPR120). soton.ac.uknih.govcambridge.org The activation of FFA1, which is highly expressed in pancreatic β-cells, is directly linked to the enhancement of glucose-stimulated insulin secretion (GSIS). nih.govcambridge.orgresearchgate.net

In vitro characterization has confirmed that pinolenic acid activates FFA1- and FFA4-dependent signaling. cambridge.org The agonistic activity on FFA1 promotes glucose-dependent insulinotropic effects, meaning that it potentiates insulin release from pancreatic β-cells specifically in the presence of elevated glucose levels. soton.ac.uk This mechanism is a key target for the development of new therapies for type 2 diabetes. cambridge.org In comparative studies, the efficacy of pinolenic acid as a dual FFA1/FFA4 agonist was found to be superior to other fatty acids, including marine-derived n-3 PUFAs. soton.ac.uk Animal studies support these in vitro findings, where the administration of pure pinolenic acid or its ethyl ester led to robust and highly significant improvements in glucose tolerance in acute mouse models. nih.govresearchgate.netcaymanchem.com

Improvement of Insulin Sensitivity (cellular models)

This compound, and its free acid form, pinolenic acid (PLA), have been identified as dual agonists for the free fatty acid receptors 1 (FFA1) and 4 (FFA4). nih.gov These G protein-coupled receptors are crucial in metabolic regulation. FFA4, in particular, has been associated with insulin-sensitizing effects. nih.govcambridge.org In vitro research has demonstrated that pinolenic acid is a potent dual agonist for FFA1 and FFA4, a mechanism that could enhance insulin sensitivity. soton.ac.uk

The activation of FFA4 is linked to the secretion of glucagon-like peptide-1 (GLP-1), a hormone that plays a role in enhancing insulin sensitivity. Further cellular studies in HepG2 cells, a human liver cancer cell line often used as a model for liver metabolism, have shown that pinolenic acid can modulate pathways related to metabolic health. Research indicates that PLA may ameliorate oleic acid-induced lipogenesis and oxidative stress by regulating the AMPK/SIRT1 signaling pathway. researchgate.net The activation of this pathway is known to improve insulin sensitivity.

Table 1: Cellular Mechanisms of this compound in Insulin Sensitivity

| Receptor/Pathway | Reported Effect | Cell Model |

|---|---|---|

| FFA4 (GPR120) | Associated with insulin-sensitizing effects and GLP-1 secretion. nih.gov | - |

| FFA1 (GPR40) / FFA4 (GPR120) | Dual agonism by pinolenic acid may enhance insulin sensitivity. soton.ac.uk | - |

| AMPK/SIRT1 Pathway | Regulation by pinolenic acid may improve lipogenesis and oxidative stress. researchgate.net | HepG2 cells |

Effects on Glucose Tolerance in Acute Animal Models

Studies in acute animal models have consistently shown that pinolenic acid and its ethyl ester derivative significantly improve glucose tolerance. nih.govutep.edu In oral glucose tolerance tests performed on mice, both pure pinolenic acid and this compound produced robust and highly significant improvements in glucose management compared to controls. cambridge.orgcardiff.ac.uk

One study found that this compound significantly lowered plasma glucose concentrations at 30 and 60 minutes post-glucose challenge when compared to the maize oil-treated control group. cambridge.org The glucose-lowering effects of the free acid form of pinolenic acid were demonstrated to be similar to those of the ethyl ester form in a direct comparison. cambridge.org The mechanism for this antidiabetic effect is attributed to its role as a dual FFA1/FFA4 agonist. nih.govcambridge.org

Table 2: Effects of this compound on Glucose Tolerance in Mice

| Compound | Observation | Significance |

|---|---|---|

| This compound | Significantly lowered plasma glucose concentration at +30 min. cambridge.org | p < 0.001 |

| This compound | Significantly lowered plasma glucose concentration at +60 min. cambridge.org | p < 0.05 |

| Pure Pinolenic Acid / Ethyl Ester | Robust and highly significant improvements in glucose tolerance. nih.govutep.edu | - |

Modulation of Thermogenesis and Oxidative Metabolism in Animal Models

Research in animal models suggests that pinolenic acid, a key component of pine nut oil, can enhance energy expenditure through the modulation of thermogenesis and oxidative metabolism. soton.ac.ukresearchgate.net In diet-induced obese mice, dietary supplementation with pine nut oil was found to enhance mitochondrial oxidative metabolism in skeletal muscle and promote thermogenesis in brown adipose tissue (BAT). utep.edu

This increased metabolic activity contributes to a reduction in weight gain and fat accumulation. soton.ac.uk Mechanistically, pinolenic acid has been shown to upregulate the expression of thermogenic genes, including uncoupling protein 1 (UCP1) and peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), in mouse primary adipocytes. researchgate.netpan.olsztyn.pl UCP1 is a key protein for non-shivering thermogenesis in BAT. Furthermore, pinolenic acid was observed to reduce triglyceride accumulation in the muscles of mice on a high-fat diet by activating the mitochondrial oxidative pathway. researchgate.net

Table 3: Research Findings on Thermogenesis and Oxidative Metabolism in Animal Models

| Model | Compound | Key Finding |

|---|---|---|

| Diet-induced obese mice | Pine Nut Oil | Enhanced mitochondrial oxidative metabolism in skeletal muscle and thermogenesis in brown adipose tissue. utep.edu |

| Mice on high-fat diet | Pine Nut Oil | Upregulated genes related to fatty acid oxidation and mitochondrial oxidation. soton.ac.uk |

| Mouse primary adipocytes | Pinolenic Acid | Upregulated thermogenic genes Ucp1 and Ppargc1a. researchgate.net |

| Mice on high-fat diet | Pinolenic Acid | Reduced muscle triglyceride accumulation by activating the mitochondrial oxidative pathway. researchgate.net |

Impact on Cellular Proliferation, Motility, and Invasion in Cancer Cell Lines

The impact of pinolenic acid on cancer cells has been explored in a limited number of in vitro studies. The free fatty acid receptors FFA1 and FFA4, which are activated by pinolenic acid, have been implicated in the regulation of carcinogenic processes in breast cancer cells, including proliferation, migration, and invasion. researchgate.net

One study investigated an extract from Korean pine (Pinus koraiensis), which is rich in pinolenic acid. The findings showed that the extract inhibited cell proliferation and migration in the human colorectal cancer cell line HCT116. cardiff.ac.uk This inhibitory effect was reported to occur through the suppression of the p21-activated kinase 1 (PAK-1) pathway. cardiff.ac.uk Cancer cell migration and invasion are fundamental aspects of metastasis, and cancer cells can adapt their movement strategies to navigate through complex microenvironments. nih.gov While these initial findings are noteworthy, further research is required to specifically determine the effects of pure this compound on the proliferation, motility, and invasion of various cancer cell lines.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Pinolenic acid |

| Oleic acid |

| Arachidonic acid |

| Palmitic acid |

| Stearic acid |

| Linoleic acid |

| Icosenoic acid |

| γ-linolenic acid |

| α-linolenic acid |

| Eicosapentaenoic acid |

| Docosahexaenoic acid |

| Taxoleic acid |

| Sciadonic acid |

| Cinnamic acid |

| Coumaric acid |

Advanced Research Methodologies and Emerging Paradigms for Pinolenic Acid Ethyl Ester Studies

Comprehensive Lipidomics Profiling for Metabolic Investigations

Lipidomics, the large-scale study of lipids in biological systems, is a critical methodology for investigating the metabolic impact of PAEE. This approach utilizes advanced analytical techniques, primarily mass spectrometry coupled with chromatography (such as UPLC-MS/MS), to comprehensively identify and quantify hundreds of lipid species within a cell, tissue, or organism. nih.govnih.govmdpi.com By applying lipidomics, researchers can map the intricate changes in the lipidome following administration of PAEE.

This profiling allows for a detailed examination of how PAEE influences the composition of various lipid classes, including triacylglycerols (TAGs), diacylglycerols (DAGs), and phospholipids (B1166683) like phosphatidylcholine (PC) and phosphatidylinositol (PI). nih.govnih.govnih.gov For instance, a lipidomics study could determine whether PAEE is incorporated into cellular membranes, stored in lipid droplets, or alters the pathways of fatty acid synthesis and oxidation. Such analyses provide a snapshot of the metabolic flux and can reveal unexpected alterations in lipid networks, offering clues to the compound's physiological effects. mdpi.com The characterization of these lipid profiles is a key step in understanding the molecular basis for the biological activities attributed to PAEE. mdpi.com

Integration of Transcriptomic and Proteomic Analyses

To achieve a deeper mechanistic understanding, lipidomics data is often integrated with transcriptomics and proteomics. mdpi.com Transcriptomics analyzes the expression levels of all genes (the transcriptome), while proteomics quantifies the abundance of proteins (the proteome). nih.govpeerj.com This multi-omics approach provides a powerful, systems-level view of how PAEE modulates cellular function.

By combining these analyses, researchers can correlate changes in gene expression with corresponding changes in protein levels and subsequent alterations in lipid metabolism. mdpi.commdpi.com For example, if lipidomics analysis reveals a decrease in a specific class of lipids, transcriptomic and proteomic data can identify whether this change is due to the downregulation of genes and enzymes involved in its synthesis or the upregulation of those involved in its degradation. nih.gov This integrated approach helps to construct a comprehensive picture of the signaling pathways and metabolic networks affected by PAEE, moving from simple observation to mechanistic explanation. mdpi.com

Systems Pharmacology and Network Analysis Approaches

Systems pharmacology utilizes computational and network-based methods to understand how chemical compounds like PAEE interact with complex biological systems. semanticscholar.orgscispace.com This approach integrates data from genomics, proteomics, and metabolomics to build interaction networks that can predict a compound's effects, identify its molecular targets, and elucidate its mechanisms of action on a larger scale. mdpi.com

A key method within this paradigm is the construction of protein-protein interaction networks (PPIN). nih.gov Research on the parent compound, pinolenic acid, has utilized PPIN analysis to explore associated genes by mining databases such as PubChem and PubMed. nih.gov This analysis concluded that pine nut oil (PNO), the primary source of pinolenic acid, is involved in neutral lipid biosynthetic processes. nih.gov The study further used this network-based prediction to guide animal studies, which confirmed that PNO can reduce body fat by modulating the expression of key regulatory proteins predicted by the network analysis. nih.gov This demonstrates the power of systems pharmacology to generate testable hypotheses and guide research into the therapeutic potential of compounds like PAEE.

Table 1: Key Proteins and Pathways Identified Through Network Analysis of Pinolenic Acid

| Protein/Pathway | Predicted Function/Involvement | Experimental Observation |

| PPAR-γ | Adipocyte differentiation, lipid metabolism | PNO attenuated HFD-induced changes in adipose tissue expression. nih.gov |

| SREBP-1c | Lipogenesis, fatty acid synthesis | PNO attenuated HFD-induced changes in adipose tissue expression. nih.gov |

| Neutral Lipid Biosynthesis | General process of creating neutral lipids | PPIN analysis concluded PNO was involved in this process. nih.gov |

Metabolome-Microbiome Correlation Studies in Animal Models

There is growing recognition that the gut microbiome plays a crucial role in host metabolism, including the processing of dietary fatty acids. researchgate.net Metabolome-microbiome correlation studies are an emerging paradigm to investigate the interplay between PAEE, gut bacteria, and host metabolism. These studies involve analyzing fecal and blood samples from animal models to simultaneously profile the composition of the gut microbiota (using techniques like 16S rRNA sequencing) and the array of metabolites present (metabolomics). nih.govnih.gov

By correlating changes in specific bacterial populations with variations in host and microbial metabolites after PAEE administration, researchers can uncover mechanisms by which PAEE exerts its effects. For example, studies have shown that other polyunsaturated fatty acids can alter the gut microbiome and that certain bacteria are associated with the metabolism of specific fatty acids. researchgate.net This type of analysis could reveal if PAEE promotes the growth of beneficial bacteria, or if the microbiome metabolizes PAEE into secondary compounds with their own biological activity. scienceopen.com Such studies are essential for understanding the indirect effects of PAEE that are mediated by the gut ecosystem.

Development of Advanced in vitro and ex vivo Experimental Models

Advanced in vitro (cell-based) and ex vivo (tissue-based) models are indispensable for dissecting the specific molecular mechanisms of PAEE in a controlled environment. These models allow for detailed investigation of cellular and signaling pathways without the complexities of a whole organism.

Examples of such models used in the study of pinolenic acid and its derivatives include:

Receptor-Binding Assays: Pinolenic acid has been characterized in vitro as an agonist for free fatty acid receptors FFA1 and FFA4 using calcium mobilization and β-arrestin-2 interaction assays. cambridge.org These assays are crucial for identifying direct molecular targets of the compound.

Cell Culture Systems: The human hepatoma cell line HepG2 has been used to study the effects of pinolenic acid on lipid metabolism. medchemexpress.com In these cells, pinolenic acid was shown to reduce the levels of arachidonic acid within the phosphatidylinositol fraction, demonstrating its ability to modulate cellular fatty acid composition. medchemexpress.com

Cholesterol Efflux Models: In vitro models have also been used to demonstrate that oils containing pinolenic acid can reduce cholesterol efflux, providing insight into its potential role in lipid transport. medchemexpress.com

These experimental systems are vital for screening biological activity, identifying mechanisms, and providing a foundation for more complex in vivo studies.

Comparative Studies with Pinolenic Acid and Other Fatty Acid Esters for Mechanistic Insight

To understand the unique properties of Pinolenic Acid Ethyl Ester, it is essential to conduct comparative studies against its parent free fatty acid (pinolenic acid) and other fatty acid esters. These studies help to distinguish the effects of the ethyl ester modification from the effects of the fatty acid itself and to benchmark its activity against other relevant compounds.

A head-to-head comparison in an oral glucose tolerance test in mice demonstrated that PAEE and free pinolenic acid exerted similar, robust glucose-lowering effects. cambridge.org This suggests that, for this particular acute biological outcome, the ethyl ester form is as effective as the free acid. cambridge.org

Furthermore, comparing PAEE to other fatty acid esters, such as omega-3 ethyl esters from fish or linseed oil, can provide valuable mechanistic insights. mdpi.comnih.gov Such studies can reveal differences in how these esters affect lipoprotein fatty acid composition, influence the conversion to longer-chain fatty acids, and impact various metabolic parameters. mdpi.comnih.gov For instance, while PAEE is a neutral, more lipophilic form of pinolenic acid, its absorption, tissue distribution, and enzymatic processing may differ from other fatty acid esters, leading to distinct physiological profiles. medchemexpress.com

Table 2: Comparison of this compound and Related Compounds

| Compound | Form | Key Comparative Finding | Reference |

| This compound | Ethyl Ester | Showed a robust and highly significant improvement in glucose tolerance in mice. cambridge.org | cambridge.org |

| Pinolenic Acid (Free Acid) | Free Fatty Acid | Demonstrated similar glucose-lowering effects to the ethyl ester form in mice. cambridge.org | cambridge.org |

| Omega-3 Fatty Acid Ethyl Esters | Ethyl Ester | Altered fatty acid composition in all lipoprotein fractions in humans. nih.gov | nih.gov |

| Linseed Oil Ethyl Esters | Ethyl Ester | Increased levels of ALA, EPA, and DHA in the blood of rats. mdpi.com | mdpi.com |

Future Research Directions and Translational Perspectives

Elucidation of Undiscovered Molecular Targets and Ligand Interactions

While pinolenic acid is recognized as a dual agonist for the free fatty acid receptors FFA1 and FFA4, further investigation is needed to identify other potential molecular targets. cambridge.orgnih.govcambridge.org Understanding the complete spectrum of its ligand interactions is crucial for a comprehensive grasp of its biological activities. Research has shown that the esterification of pinolenic acid can influence its binding affinity. For instance, the replacement of the carboxylate group with a methyl or ethyl ester significantly reduces its binding to the pet allergen proteins Can f 1 and Fel d 7, highlighting the importance of the negatively charged carboxylate in ligand binding for these specific proteins. nih.gov Future studies should employ advanced techniques like nuclear magnetic resonance (NMR) spectroscopy and molecular dynamics simulations to map the conformational changes and binding dynamics of pinolenic acid ethyl ester with various receptors and enzymes. nih.gov This will provide valuable insights into the structural determinants of its activity and guide the design of more potent and selective derivatives.

Investigation of Long-Term Metabolic Effects in Controlled Animal Studies

Current research has demonstrated the acute glucose-lowering effects of this compound in mice. cambridge.orgnih.govcaymanchem.com Oral administration has been shown to significantly improve glucose tolerance. cambridge.orgnih.gov However, the long-term metabolic consequences of sustained this compound intake remain largely unexplored. Future controlled animal studies are essential to evaluate its chronic effects on key metabolic parameters. These studies should investigate its impact on body weight, fat deposition, blood and hepatic lipids, and insulin (B600854) sensitivity over extended periods. researchgate.net Such research will be critical in determining its potential as a long-term dietary intervention for preventing or managing metabolic diseases like type 2 diabetes. nih.gov

Exploration of Novel Synthetic Biocatalysts and Process Intensification

The efficient and sustainable production of this compound is a key area for future research. Lipase-catalyzed ethanolysis has been shown to be an effective method for producing pinolenic acid concentrate from pine nut oil. nih.gov Specifically, Novozym 435, an immobilized lipase (B570770) from Candida antarctica, has demonstrated utility in this process. nih.govmdpi.com Future research should focus on discovering and engineering novel synthetic biocatalysts with improved selectivity and efficiency for the esterification of pinolenic acid. assets-servd.hostcirad.fr This includes exploring different lipase sources and immobilization techniques to enhance catalyst stability and reusability. mdpi.comrsc.org Furthermore, process intensification strategies, such as the use of recirculating packed bed reactors and the optimization of reaction conditions (temperature, molar ratio, and residence time), will be crucial for developing cost-effective and scalable production methods. nih.govresearchgate.net

Deeper Understanding of Cross-Talk Between Signaling Pathways

Pinolenic acid is known to influence multiple signaling pathways, including those involved in inflammation and metabolism. researchgate.netresearchgate.net It has been shown to act as a dual agonist of FFA1 and FFA4, receptors involved in insulin secretion and sensitivity. cambridge.orgnih.govcardiff.ac.uk Additionally, research suggests it can inhibit the NF-κB signaling pathway, a key regulator of inflammation. researchgate.net Future investigations should aim to unravel the intricate cross-talk between these and other signaling pathways modulated by this compound. For instance, understanding how the activation of FFA receptors by this compound might influence inflammatory responses mediated by NF-κB is a critical research question. A deeper comprehension of these interactions will provide a more holistic view of its mechanism of action and its potential therapeutic applications in diseases with both metabolic and inflammatory components. physiology.org

Application in Pre-clinical Models for Specific Disease Mechanisms

The established anti-inflammatory and metabolic regulatory properties of pinolenic acid and its ethyl ester suggest their potential utility in a range of diseases. nih.govresearchgate.net Preclinical studies have already shown promise in models of metabolic disease. cambridge.orgnih.gov Future research should expand the application of this compound to preclinical models of other specific diseases. Given its anti-inflammatory effects, its potential in conditions like rheumatoid arthritis and inflammatory bowel disease warrants investigation. researchgate.netcardiff.ac.uk Studies have indicated that pinolenic acid can downregulate the expression of genes related to lipid synthesis and lipoprotein uptake in liver cells, suggesting a potential role in non-alcoholic fatty liver disease (NAFLD). researchgate.netresearchgate.net Evaluating its efficacy in validated animal models of these diseases will be a crucial step in translating the basic scientific findings into potential clinical applications.

Interactive Data Table: Research Findings on Pinolenic Acid and its Ethyl Ester

| Area of Research | Key Finding | Model System | Reference |

| Molecular Targets | Pinolenic acid is a dual agonist of FFA1 and FFA4 receptors. | In vitro assays | cambridge.orgnih.govcambridge.org |

| Ligand Interaction | Esterification reduces binding affinity to certain proteins. | In vitro protein binding assays | nih.gov |

| Metabolic Effects | This compound improves acute glucose tolerance. | Mice | cambridge.orgnih.govcaymanchem.com |

| Biocatalysis | Novozym 435 lipase is effective for producing this compound. | Recirculating packed bed reactor | nih.govmdpi.com |

| Signaling Pathways | Pinolenic acid can inhibit the NF-κB signaling pathway. | In vitro cell culture | researchgate.net |

| Preclinical Application | Pinolenic acid downregulates genes for lipid synthesis in liver cells. | HepG2 cells | researchgate.netresearchgate.net |

Q & A

Q. What analytical techniques are recommended for distinguishing structural isomers of pinolenic acid ethyl ester?

Tandem mass spectrometry (MS) with silver ion attachment is a validated method for differentiating positional isomers of fatty acid ethyl esters. For example, DESI-MS with silver adducts can resolve α-linolenic acid ethyl ester (6Z,9Z,12Z) from this compound (5Z,9Z,12Z) based on distinct fragmentation patterns . This approach is critical for structural confirmation in lipidomics studies.

Q. How can this compound be purified from complex mixtures like plant oils?

Urea inclusion is an effective method for enriching this compound. Optimization parameters include a 3:1 urea-to-fatty acid ethyl ester ratio, ethanol-to-urea ratio of 6:1 (mL/g), inclusion temperature of -13°C, and 24-hour incubation. This method achieves 94.75% purity and 66.25% recovery, significantly outperforming traditional approaches .

Q. What are the primary challenges in synthesizing this compound via enzymatic methods?

Stepwise esterification using cold-active lipases (e.g., Candida antarctica lipase B) enables selective synthesis. Key challenges include substrate specificity, reaction temperature control to preserve enzyme activity, and minimizing acyl migration by optimizing solvent systems (e.g., tert-butanol) .

Advanced Research Questions

Q. How do contradictory findings between in vitro and in vivo studies on this compound’s immunomodulatory effects arise?

In vitro studies in murine macrophages show pinolenic acid reduces pro-inflammatory eicosanoids by altering phospholipid composition. However, in vivo rat models fed pinolenic acid-rich diets exhibit elevated leukotriene B4 and immunoglobulin levels. This discrepancy may stem from systemic metabolic interactions, gut microbiome modulation, or differential elongation pathways in vivo . Methodological reconciliation requires integrating lipidomics with transcriptomic profiling across experimental models.

Q. What experimental design considerations are critical for optimizing this compound synthesis via response surface methodology (RSM)?

RSM requires defining independent variables (e.g., enzyme concentration, temperature, solvent ratio) and dependent responses (e.g., yield, purity). Central composite designs with ANOVA validation are recommended. For urea inclusion purification, critical factors include urea-to-substrate ratio and inclusion time, with Pareto charts identifying statistically significant variables .

Q. How does this compound interact with gut microbiota to influence host metabolism?

Metabolome-microbiome correlation analyses reveal Alloprevotella and Oscillibacter genera strongly associate with this compound levels (positive correlation, p<0.05). These microbes may metabolize the ester into anti-inflammatory intermediates like indole derivatives, which modulate host immune signaling pathways . Targeted metabolomics (LC-MS/MS) and 16S rRNA sequencing are essential for mechanistic insights.